Magnesium bromide phenoxide (1/1/1)
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Overview
Description
Phenoxymagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis to form carbon-carbon bonds. Phenoxymagnesium bromide is particularly useful due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Phenoxymagnesium bromide is typically prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} ]
This reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it .
Chemical Reactions Analysis
Phenoxymagnesium bromide undergoes a variety of chemical reactions, primarily nucleophilic addition reactions. Some of the key reactions include:
Addition to Carbonyl Compounds: Phenoxymagnesium bromide reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with Carbon Dioxide: When reacted with carbon dioxide, phenoxymagnesium bromide forms benzoic acid after an acidic workup.
Formation of Arylboronic Acids: It reacts with borate esters to form arylboronic acids, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Phenoxymagnesium bromide has numerous applications in scientific research, including:
Organic Synthesis: It is widely used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical drugs due to its ability to form carbon-carbon bonds efficiently.
Material Science: It is used in the preparation of polymers and other advanced materials.
Environmental Chemistry: Phenoxymagnesium bromide is employed in carbon capture and utilization processes, where it helps convert carbon dioxide into useful products.
Mechanism of Action
The mechanism of action of phenoxymagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules. For example, in the reaction with carbonyl compounds, the nucleophilic carbon of phenoxymagnesium bromide attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated to form an alcohol .
Comparison with Similar Compounds
Phenoxymagnesium bromide is similar to other Grignard reagents such as methylmagnesium bromide and phenylmagnesium bromide. it is unique in its ability to form phenyl derivatives, which are valuable in various synthetic applications. Some similar compounds include:
Methylmagnesium Bromide (CH₃MgBr): Used for forming carbon-carbon bonds with methyl groups.
Phenylmagnesium Bromide (C₆H₅MgBr): Similar to phenoxymagnesium bromide but used for different synthetic purposes.
Ethylmagnesium Bromide (C₂H₅MgBr): Used for forming carbon-carbon bonds with ethyl groups.
Phenoxymagnesium bromide stands out due to its specific reactivity and the types of products it can form, making it a valuable tool in organic synthesis.
Properties
CAS No. |
35770-74-2 |
---|---|
Molecular Formula |
C6H5BrMgO |
Molecular Weight |
197.31 g/mol |
IUPAC Name |
magnesium;bromide;phenoxide |
InChI |
InChI=1S/C6H6O.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-5,7H;1H;/q;;+2/p-2 |
InChI Key |
MDICRVQYTYKOIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[O-].[Mg+2].[Br-] |
Origin of Product |
United States |
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